molecular formula C17H15F2IN4O5 B10786280 (r)-3-(2,3-Dihydroxypropoxy)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3h,8h)-dione

(r)-3-(2,3-Dihydroxypropoxy)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3h,8h)-dione

Cat. No.: B10786280
M. Wt: 520.23 g/mol
InChI Key: LZLLSKDGTBHIML-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

TPKI-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TPKI-16 has a wide range of applications in scientific research. It is primarily used in the study of kinase biology, where it helps researchers understand the role of kinases in various cellular processes. In chemistry, TPKI-16 is used as a chemical probe to investigate kinase signaling pathways. In biology and medicine, it is used to study the effects of kinase inhibition on cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of TPKI-16 involves the inhibition of MEK by binding to an allosteric site on the enzyme. This binding prevents the phosphorylation and activation of MEK, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of TPKI-16 include MEK and other kinases involved in the mitogen-activated protein kinase (MAPK) signaling pathway .

Comparison with Similar Compounds

TPKI-16 is unique among kinase inhibitors due to its selective inhibition of MEK. Similar compounds include other allosteric MEK inhibitors such as PFE-PKIS 21. Additionally, TPKI-16 can be compared to other kinase inhibitors like TPKI-24, TPKI-26, GSK461364, GSK579289A, GSK237701A, and BI2536, which target different kinases such as polo-like kinase (PLK) and aurora kinases .

Properties

Molecular Formula

C17H15F2IN4O5

Molecular Weight

520.23 g/mol

IUPAC Name

3-[(2R)-2,3-dihydroxypropoxy]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H15F2IN4O5/c1-23-15-12(16(27)24(7-21-15)29-6-9(26)5-25)14(13(19)17(23)28)22-11-3-2-8(20)4-10(11)18/h2-4,7,9,22,25-26H,5-6H2,1H3/t9-/m1/s1

InChI Key

LZLLSKDGTBHIML-SECBINFHSA-N

Isomeric SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)OC[C@@H](CO)O

Canonical SMILES

CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.